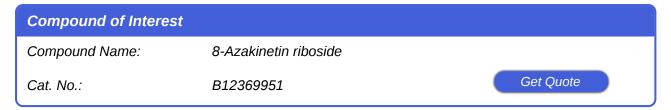


An In-depth Technical Guide to 8-Azakinetin Riboside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a synthetic purine analog, has demonstrated significant cytotoxic activity against various human cancer cell lines. As a structural analog of kinetin riboside, this compound holds promise for investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of **8-Azakinetin riboside**, including its chemical properties, synthesis, biological activity with a focus on its cytotoxic effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Introduction

8-Azakinetin riboside, also known as N6-furfuryl-8-aza-adenosine, is a modified nucleoside that belongs to the class of 8-azapurines. The substitution of the carbon atom at the eighth position of the purine ring with a nitrogen atom significantly alters the electronic distribution and conformation of the molecule, often leading to distinct biological activities compared to its natural purine counterparts. This modification has been a strategy in medicinal chemistry to develop analogs with potential therapeutic applications, including anticancer and antiviral activities.



This guide will delve into the technical details of **8-Azakinetin riboside**, summarizing the current scientific knowledge to facilitate further research and development.

Chemical and Physical Properties

Property	Value	
IUPAC Name	3-((6-amino-9-(β-D-ribofuranosyl)-9H-purin-8- yl)amino)methyl)furan	
Synonyms	8-Azakinetin riboside, N6-furfuryl-8-aza- adenosine	
Molecular Formula	C15H18N6O5	
Molecular Weight	366.34 g/mol	
CAS Number	Not available	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	

Synthesis of 8-Azakinetin Riboside

While a specific, detailed, step-by-step synthesis protocol for **8-Azakinetin riboside** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N6-substituted 8-azaadenosine derivatives. The following represents a generalized approach:

General Synthetic Scheme:

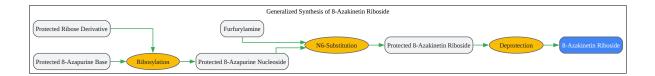
The synthesis would likely involve a multi-step process starting from a suitable 8-azapurine precursor. A potential pathway could be:

 Ribosylation of an 8-azapurine derivative: An appropriately protected 8-azapurine base, such as 6-chloro-8-azapurine, would be coupled with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen glycosylation conditions.



- Introduction of the N6-furfuryl group: The 6-chloro group of the resulting 8-azapurine nucleoside would then be displaced by furfurylamine in a nucleophilic aromatic substitution reaction.
- Deprotection: Finally, the protecting groups on the ribose moiety would be removed, typically
 by treatment with a base such as sodium methoxide in methanol, to yield the final product, 8Azakinetin riboside.

Visualizing the Synthetic Workflow:



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Caption: Generalized synthetic workflow for **8-Azakinetin riboside**.

Biological Activity and Mechanism of Action Cytotoxic Activity

8-Azakinetin riboside has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a study by Vojs-Stojkovska and colleagues.



Cell Line	Cancer Type	IC₅₀ (μM) after 72h
OVCAR-3	Ovarian Carcinoma	1.1
MIA PaCa-2	Pancreatic Carcinoma	1.1
HeLa	Cervical Carcinoma	>10
MCF-7	Breast Adenocarcinoma	>10
Caco-2	Colorectal Adenocarcinoma	>10
MRC-5	Normal Human Lung Fibroblasts	4.6

These data indicate a selective and potent cytotoxic effect of **8-Azakinetin riboside** against ovarian and pancreatic cancer cell lines, with a lower impact on the tested normal human lung fibroblast cell line, suggesting a potential therapeutic window.

Mechanism of Action

The precise molecular mechanism of action for **8-Azakinetin riboside** has not been fully elucidated. However, based on the known mechanisms of other 8-azapurine nucleosides, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis.

Proposed Mechanism of Action:

8-azapurine nucleosides are known to be metabolized intracellularly to their corresponding nucleotide analogs. These analogs can then interfere with nucleic acid synthesis and function through several mechanisms:

- Incorporation into RNA and DNA: The triphosphate form of 8-azapurine nucleosides can be incorporated into growing RNA and DNA chains, leading to chain termination or dysfunctional nucleic acids.
- Inhibition of DNA Synthesis: The nucleotide analogs can inhibit key enzymes involved in de novo purine biosynthesis and DNA replication.





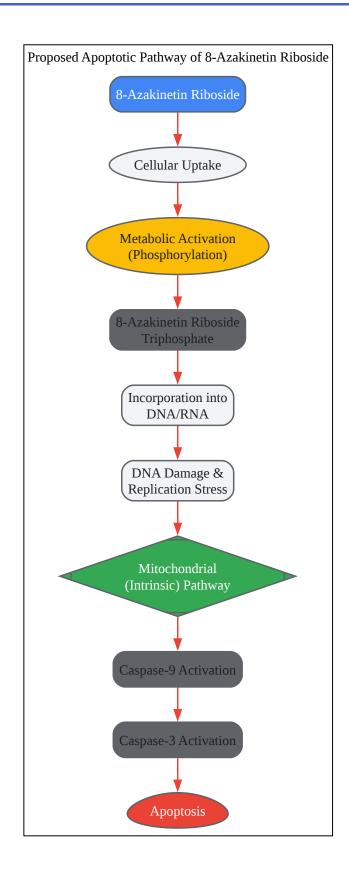


Induction of Apoptosis: The disruption of cellular processes by the incorporation of these
analogs into nucleic acids or by the inhibition of essential enzymes can trigger the intrinsic
apoptotic pathway.

Signaling Pathway Visualization:

The following diagram illustrates a plausible apoptotic pathway that could be activated by **8-Azakinetin riboside**, based on the mechanisms of related compounds.





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Caption: Proposed intrinsic apoptotic pathway induced by 8-Azakinetin riboside.



Experimental Protocols Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of **8-Azakinetin riboside** on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines (e.g., OVCAR-3, MIA PaCa-2) and normal cell line (e.g., MRC-5)
- Complete cell culture medium (specific to each cell line)
- 96-well flat-bottom sterile microplates
- 8-Azakinetin riboside stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- · Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend cells in complete medium.
 - Determine cell concentration using a hemocytometer or automated cell counter.
 - \circ Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of medium.



 Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Compound Treatment:

- Prepare serial dilutions of 8-Azakinetin riboside from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 μM to 100 μM.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of 8-Azakinetin riboside. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C and 5% CO₂.

MTT Addition and Incubation:

- After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will
 metabolize the yellow MTT into purple formazan crystals.

Solubilization of Formazan:

- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete solubilization.

Data Acquisition:

 Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis:

 Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.



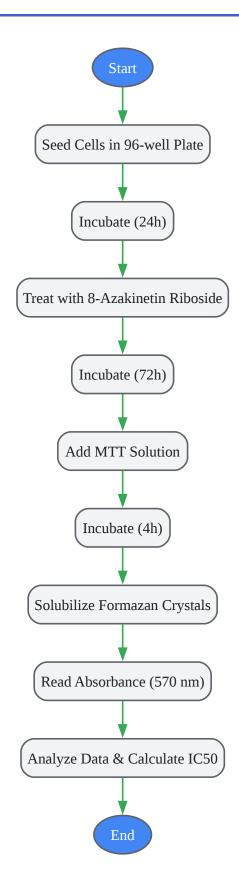




- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram:





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Caption: Workflow for the MTT-based cytotoxicity assay.



Future Perspectives

8-Azakinetin riboside represents a promising scaffold for the development of novel anticancer agents, particularly for ovarian and pancreatic cancers. Future research should focus on several key areas:

- Elucidation of the Precise Mechanism of Action: Detailed studies are needed to confirm the
 induction of apoptosis and to identify the specific molecular targets and signaling pathways
 involved. This could include caspase activation assays, analysis of Bcl-2 family protein
 expression, and cell cycle analysis.
- In Vivo Efficacy Studies: The promising in vitro activity of **8-Azakinetin riboside** warrants further investigation in preclinical animal models of ovarian and pancreatic cancer to assess its therapeutic potential and toxicity profile in a living system.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library
 of 8-Azakinetin riboside analogs could lead to the identification of compounds with
 improved potency, selectivity, and pharmacokinetic properties.
- Combination Therapy Studies: Investigating the synergistic effects of 8-Azakinetin riboside
 with existing chemotherapeutic agents could provide a basis for more effective treatment
 strategies.

Conclusion

8-Azakinetin riboside is a synthetic nucleoside analog with potent and selective cytotoxic activity against specific cancer cell lines. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its known biological activities, and detailed experimental protocols to facilitate further research. The data presented underscore the potential of **8-Azakinetin riboside** as a lead compound in the development of new anticancer therapies. Further in-depth studies are crucial to fully understand its mechanism of action and to translate its preclinical promise into clinical applications.

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